
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-butoxy-5-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BCPT, is a synthetic compound with a pyrimidine backbone and a substituted benzylidene moiety. It belongs to the class of heterocyclic compounds and has gained significant attention in scientific research due to its potential biological activities.
Mecanismo De Acción
The mechanism of action of BCPT is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth, inflammation, and microbial infection. It has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. BCPT has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
BCPT has been shown to have a low toxicity profile and is well tolerated by cells and animals. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, BCPT has been shown to reduce the production of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. It has also exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPT has several advantages for laboratory experiments, including its low toxicity profile, easy synthesis, and potential biological activities. However, its solubility in water is limited, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on BCPT, including investigating its potential as a cancer treatment, exploring its anti-inflammatory properties for the treatment of inflammatory diseases, and studying its antimicrobial activity for the development of new antibiotics. Additionally, further research is needed to understand its mechanism of action and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, BCPT is a synthetic compound with potential biological activities that have gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop it into a useful therapeutic agent.
Métodos De Síntesis
The synthesis of BCPT involves the reaction of 5-chloro-2-hydroxybenzaldehyde and 2-butoxy-1,3-diaminopropane in the presence of a catalyst such as acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring. The product is then isolated and purified through recrystallization.
Aplicaciones Científicas De Investigación
BCPT has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, BCPT has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also exhibited antimicrobial activity against various strains of bacteria and fungi.
Propiedades
IUPAC Name |
5-[(2-butoxy-5-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-2-3-6-22-12-5-4-10(16)7-9(12)8-11-13(19)17-15(21)18-14(11)20/h4-5,7-8H,2-3,6H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYODCSBWLNPEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-butoxy-5-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



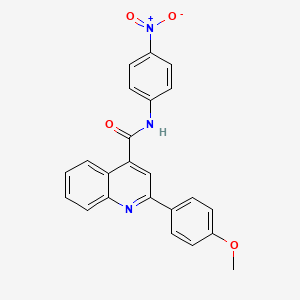
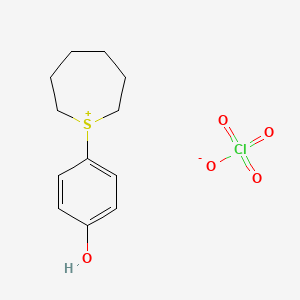
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)
![3-[(2-furylmethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B4970799.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
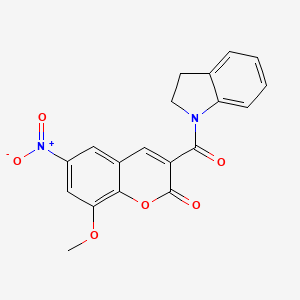
![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)
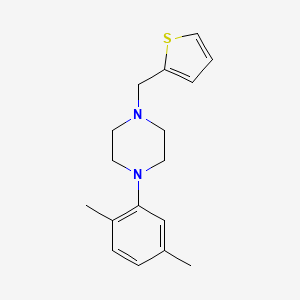
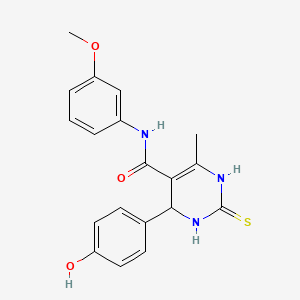
![2-{4-[(4-fluorobenzyl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4970861.png)